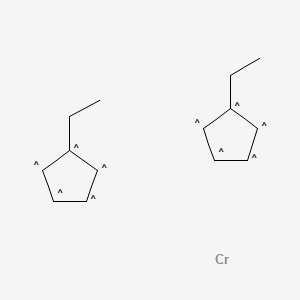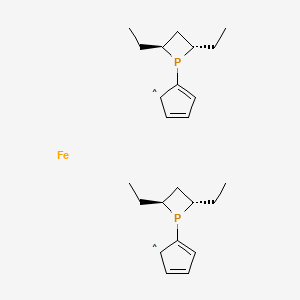
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 4-COP, is an organic compound that has a variety of applications in scientific research. It is a chiral compound, meaning that it can exist in two different forms, with the (1R) form being the most common. 4-COP has been used in the synthesis of several compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, including 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-one, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-amine, and 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol. It has also been used in the synthesis of several pharmaceuticals, including the anti-depressant drug fluoxetine. In addition, (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is not fully understood. It is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. It is also believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine have been studied in animal models. It has been found to have anxiolytic effects, meaning that it can reduce anxiety. It has also been found to have anti-depressant effects, meaning that it can reduce depressive symptoms. In addition, it has been found to have anti-inflammatory effects, meaning that it can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in lab experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective option for research. It is also a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, there are also some limitations to using (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in lab experiments. It is a chiral compound, meaning that it can exist in two different forms, and it is not always easy to determine which form is the active form. In addition, the mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is not fully understood, making it difficult to determine the exact effects of the compound.
Orientations Futures
There are several potential future directions for (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine research. One potential direction is to further study the biochemical and physiological effects of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in animal models. Additionally, further research could be done to determine the exact mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine.
Méthodes De Synthèse
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine can be synthesized in several ways. One method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl bromoacetate in the presence of a base. This reaction yields (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine as the major product, with other products such as 4-cyano-2-methyl-2-pentanone and ethyl 4-cyano-2-methyl-2-pentanoate being formed in smaller amounts. Another method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl chloroacetate in the presence of a base, which also yields (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine as the major product.
Propriétés
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)









![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)